

Application Notes and Protocols for Agrobacterium-mediated Transformation of *Medicago truncatula*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Medicagol*

Cat. No.: *B191801*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the genetic transformation of the model legume *Medicago truncatula* using *Agrobacterium tumefaciens*. The methodologies outlined are compiled from established protocols and are intended to serve as a comprehensive guide for stable transgene integration.

Introduction

Agrobacterium tumefaciens-mediated transformation is a widely used method for introducing foreign DNA into plants. In *Medicago truncatula*, this technique is fundamental for functional genomics, enabling the study of gene function through overexpression, knockdown, and gene editing approaches. The protocols generally rely on the high regenerative capacity of specific lines, such as R108 and Jemalong A17, and involve the co-cultivation of plant tissues with *Agrobacterium*, followed by somatic embryogenesis and plant regeneration.^{[1][2][3]} Transformation efficiencies can reach up to 60% depending on the construct and selectable marker used, with transgenic plants typically produced within 4-8 months.^[4]

Experimental Protocols

This protocol is primarily based on the transformation of leaf explants from the highly regenerable *M. truncatula* ecotype R108.^{[1][2][4]} Variations for other ecotypes and explants are

also noted.

Plant Material and Seed Sterilization

- **Seed Scarification and Sterilization:** To break dormancy and sterilize the seeds, immerse *Medicago truncatula* seeds in concentrated sulfuric acid for 8-10 minutes.[\[5\]](#)
- **Washing:** Thoroughly wash the seeds 5 times with sterile distilled water to remove any residual acid.[\[5\]](#)
- **Germination:** Place approximately 15 scarified and sterilized seeds on Murashige and Skoog (MS) medium supplemented with 30 g/L sucrose.[\[5\]](#) Incubate at 23°C with a 12/12 hour light/dark cycle for 2-3 weeks to obtain sterile seedlings for explant preparation.[\[5\]](#)

Agrobacterium Preparation

- **Agrobacterium Strain:** Utilize *Agrobacterium tumefaciens* strains known to be effective for *M. truncatula* transformation, such as EHA105 or AGL1.[\[6\]](#)[\[7\]](#)
- **Culture Initiation:** Streak the *Agrobacterium* strain carrying the binary vector of interest on solid YEB medium containing appropriate antibiotics for both the bacterial strain and the binary vector. Incubate at 28°C for 2-3 days.
- **Liquid Culture:** Inoculate a single colony into liquid YEB medium with the same antibiotics and grow overnight at 28°C with shaking (200 rpm) until the culture reaches an optical density (OD₆₀₀) of 0.5-1.0.
- **Infection Medium Preparation:** Harvest the bacterial cells by centrifugation (e.g., 2300 x g for 5 minutes).[\[5\]](#) Resuspend the pellet in infiltration medium (MS medium with 50 g/L sucrose, 2 g/L glucose, pH 5.3) to a final OD₆₀₀ of 0.5-0.6.[\[5\]](#)
- **Virulence Induction:** Add acetosyringone to the bacterial suspension to a final concentration of 200 µM and incubate at room temperature for at least 2 hours to induce the vir genes.[\[5\]](#)

Explant Preparation and Co-cultivation

- **Explant Excision:** Excise whole trifoliates or leaflets from 2-3 week-old sterile seedlings.[\[4\]](#)

- Infection: Immerse the leaf explants in the prepared *Agrobacterium* suspension for 20-30 minutes. Sonication can be applied during this step to enhance infection efficiency.[4]
- Co-cultivation: Blot the explants on sterile filter paper to remove excess bacteria and place them on a co-cultivation medium (e.g., SH3a) without antibiotics.[2][8] Incubate in the dark at 22-24°C for 2-3 days.[8] A visible halo of *Agrobacterium* growth around the explants is expected.[2][8]

Selection and Regeneration

- Callus Induction: Transfer the explants to a callus-inducing medium (e.g., SH3a) containing a selective agent (e.g., kanamycin or hygromycin) and a bacteriostatic agent to inhibit *Agrobacterium* overgrowth (e.g., Timentin or Augmentin).[2][5] Incubate in the dark for 2-6 weeks, with subcultures to fresh medium every 2 weeks.[5][8] During this phase, the leaf explants will proliferate and form callus.[2][8]
- Somatic Embryogenesis: Transfer the developing calli to a hormone-free medium (e.g., SH9) and move them to a 12-hour photoperiod at 24°C.[8] Subculture every 3 weeks. Friable, green calli will begin to form pre-embryos after 3-6 weeks on this medium.[8]
- Embryo Maturation and Plantlet Development: True embryos will develop from the pre-embryos around 20-30 days after transfer to the SH9 medium.[8]
- Rooting and Acclimatization: Once plantlets have developed a sufficient shoot and root system, transfer them to a rooting medium if necessary, and then acclimatize them in soil.

Data Presentation

Table 1: Composition of Media for *Medicago truncatula* Transformation

Medium	Base	Phytohormones	Antibiotics/ Selection Agents	Other Component s	pH
Germination Medium	MS salts and vitamins	-	-	30 g/L Sucrose, 0.7% Agar	5.8
Infiltration Medium	MS salts	-	-	50 g/L Sucrose, 2 g/L Glucose, 200 µM Acetosyringo ne	5.3[5]
SH3a (Callus Induction)	SH salts and vitamins	4 mg/L 2,4-D, 0.5 mg/L Kinetin	Kanamycin (40 mg/L) or Hygromycin (as required), Augmentin (800 mg/L)	30 g/L Sucrose, 0.8% Agar	5.8
SH9 (Embryo Development)	SH salts and vitamins	-	Kanamycin (40 mg/L) or Hygromycin (as required), Augmentin (400 mg/L)	30 g/L Sucrose, 0.8% Agar	5.8

Table 2: Key Quantitative Parameters in the Transformation Protocol

Parameter	Value	Unit	Stage
Seed Scarification	8-10	minutes	Seed Preparation
Germination Temperature	23	°C	Seedling Growth
Agrobacterium Culture OD600	0.5 - 1.0	Bacterial Preparation	
Agrobacterium Infiltration OD600	0.5 - 0.6	Infection	
Acetosyringone Concentration	200	µM	Virulence Induction
Co-cultivation Duration	2-3	days	Infection
Callus Induction Duration	2-6	weeks	Selection & Regeneration
Somatic Embryogenesis Duration	3-6	weeks	Selection & Regeneration
Overall Time to Transgenic Plant	4-8	months	Entire Protocol
Transformation Efficiency	up to 60	%	Outcome

Visualizations

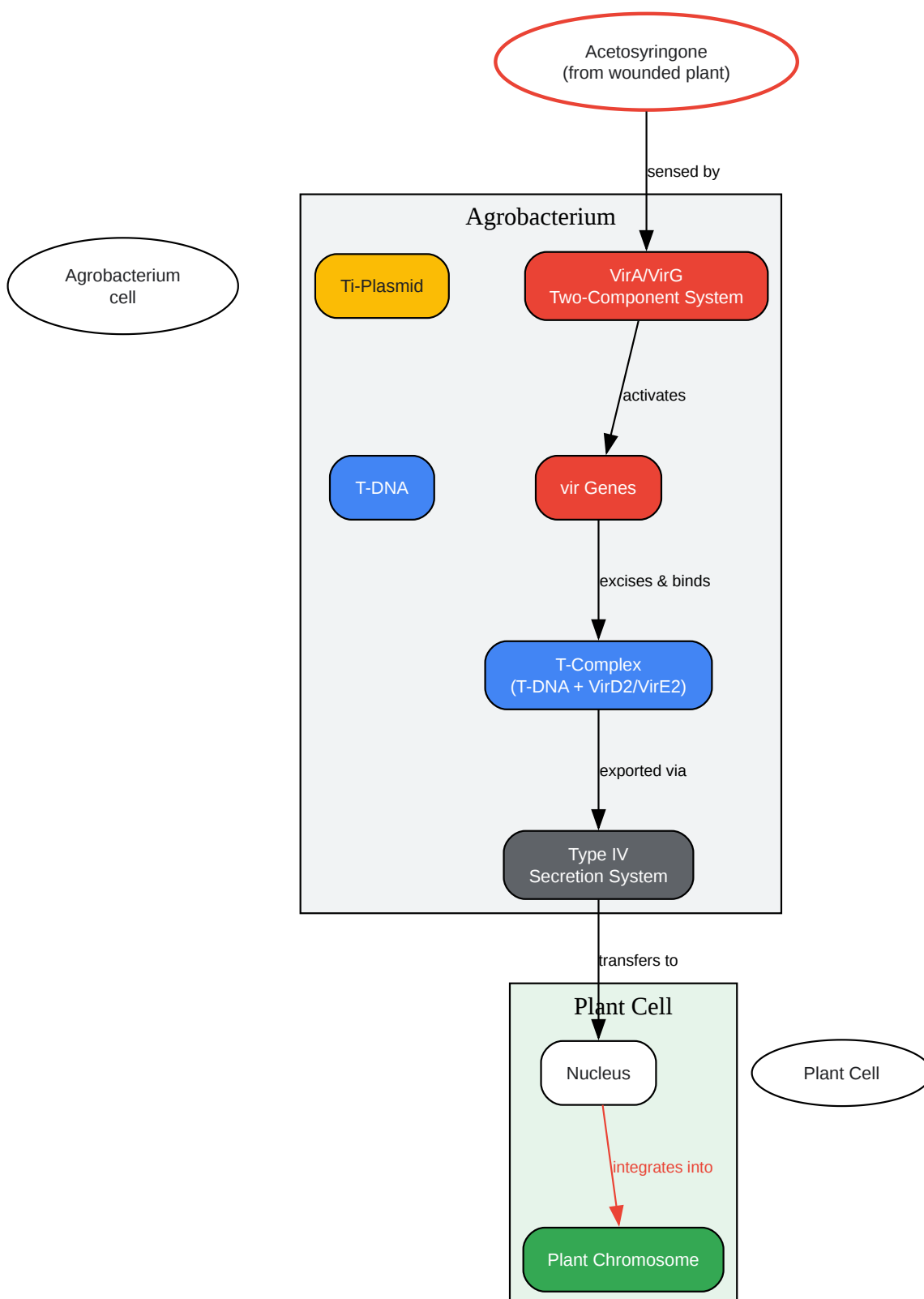
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for Agrobacterium-mediated transformation of *Medicago truncatula*.

T-DNA Transfer Mechanism



[Click to download full resolution via product page](#)

Caption: Generalized mechanism of T-DNA transfer from *Agrobacterium* to the plant cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicago truncatula Transformation Using Leaf Explants | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Unified Agrobacterium-Mediated Transformation Protocol for Alfalfa (Medicago sativa L.) and Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified protocol for Agrobacterium-mediated transformation of cell suspension cultures of the model species Medicago truncatula A17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transgenic Medicago truncatula plants obtained from Agrobacterium tumefaciens - transformed roots and Agrobacterium rhizogenes-transformed hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. intactgenomics.com [intactgenomics.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Agrobacterium-mediated Transformation of Medicago truncatula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191801#protocol-for-agrobacterium-mediated-transformation-of-medicago-truncatula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com